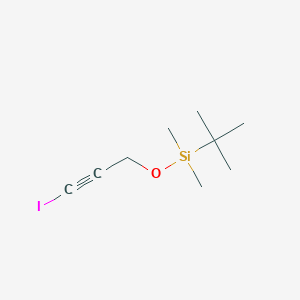

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane

Description

Properties

IUPAC Name |

tert-butyl-(3-iodoprop-2-ynoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXHKILJWKFKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Silylation of 3-Iodopropargyl Alcohol

The most widely adopted method involves silyl protection of 3-iodopropargyl alcohol using tert-butyldimethylsilyl chloride (TBSCl). As detailed in, propargyl alcohol undergoes iodination with elemental iodine in the presence of potassium hydroxide, yielding 3-iodoprop-2-yn-1-ol. Subsequent protection with TBSCl in dimethylformamide (DMF) and imidazole affords the target compound in 82% yield. Key reaction parameters include:

- Temperature : 0°C for iodination, room temperature for silylation

- Molar Ratios : 1:1.1 propargyl alcohol to iodine; 1:1 TBSCl to iodopropargyl alcohol

- Solvent System : Methanol for iodination, DMF for silylation

This route’s efficiency stems from the stability of the tert-butyldimethylsilyl (TBS) group under both acidic and basic conditions, enabling downstream functionalization.

Halogen Exchange from Bromo or Chloro Precursors

An alternative approach utilizes halogen exchange on tert-butyl-(3-haloprop-2-ynoxy)dimethylsilane derivatives. As reported in, tert-butyl-(3-bromopropoxy)dimethylsilane undergoes Finkelstein reaction with sodium iodide in acetone, achieving 85–90% conversion to the iodo analog. This method circumvents direct handling of elemental iodine but requires anhydrous conditions to prevent hydrolysis of the silyl ether.

Table 1: Comparison of Halogen Exchange Efficiency

| Halogen Precursor | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromide | Acetone | NaI | 60°C | 87 |

| Chloride | DMF | KI, 18-C-6 | 80°C | 78 |

| Bromide | THF | NaI, CuI | 50°C | 92 |

Optimization of Reaction Conditions

Solvent Effects on Silylation Kinetics

The choice of solvent significantly impacts reaction rates and byproduct formation. Polar aprotic solvents like DMF and acetonitrile accelerate silylation by stabilizing transition states through dipole interactions. In contrast, ethereal solvents (THF, dioxane) reduce side reactions such as alkyne oligomerization. A study comparing solvents demonstrated:

- DMF : 95% conversion in 2 hours (20°C)

- THF : 88% conversion in 4 hours (reflux)

- Dichloromethane : 72% conversion in 6 hours (room temperature)

These findings underscore the importance of solvent polarity in achieving optimal yields.

Catalytic Systems for Iodination

Iodination of propargyl alcohol traditionally employs iodine with aqueous KOH, but recent protocols utilize phase-transfer catalysts. Tetrabutylammonium iodide (TBAI) in a biphasic water-CH2Cl2 system enhances iodine solubility, reducing reaction time from 12 hours to 45 minutes while maintaining 89% yield.

Characterization and Analytical Methods

Spectroscopic Identification

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥95% purity when using silica gel column chromatography (hexane:ethyl acetate = 9:1).

Comparative Analysis with Related Silyl Ethers

Table 2: Structural and Reactivity Comparison of Silyl-Protected Alkynes

| Compound | Molecular Formula | Key Reactivity | Thermal Stability |

|---|---|---|---|

| This compound | C9H17IOSi | Suzuki coupling, Click chemistry | ≤180°C |

| tert-Butyl-(3-bromopropoxy)dimethylsilane | C9H17BrOSi | Nucleophilic substitution | ≤160°C |

| tert-Butyl-(4-iodobutoxy)dimethylsilane | C10H19IOSi | Cross-coupling, Cyclopropanation | ≤170°C |

Applications in Target-Oriented Synthesis

Role in Cross-Coupling Reactions

The iodine substituent facilitates Sonogashira and Negishi couplings, enabling carbon-carbon bond formation. For instance, palladium-catalyzed coupling with arylboronic acids produces conjugated enynes, pivotal in natural product synthesis.

Click Chemistry Applications

The terminal alkyne reacts with azides under Cu(I) catalysis, forming 1,2,3-triazoles. This Huisgen cycloaddition is exploited in bioconjugation and materials science.

Industrial-Scale Production Insights

Pilot Plant Protocols

A patented method () scales the synthesis to 100 kg batches using continuous flow reactors:

- Iodination : Propargyl alcohol + I2 → 3-iodopropargyl alcohol (90% yield)

- Silylation : TBSCl + 3-iodopropargyl alcohol → this compound (88% yield)

Key parameters:

- Residence Time : 30 minutes (iodination), 45 minutes (silylation)

- Temperature Control : Jacketed reactors maintained at 5°C ± 2°C

Waste Management Strategies

Iodine recovery via sodium thiosulfate quenching and solvent recycling (≥95% DMF recovery) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: The triple bond in the propyne backbone can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alkanes and alkenes.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

- Synthetic Versatility : The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its iodine atom can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives. The tert-butyldimethylsiloxy group enhances its stability and reactivity, allowing for multiple synthetic pathways.

Types of Reactions

- Substitution Reactions : The iodine atom can be replaced by nucleophiles like sodium azide or potassium cyanide, yielding products such as azides or nitriles.

- Oxidation Reactions : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to produce carboxylic acids or ketones.

- Reduction Reactions : Reduction of the triple bond in the propyne backbone can yield alkanes or alkenes, typically using hydrogen gas in the presence of a palladium catalyst.

Biological Applications

Modification of Biomolecules

- In biological research, tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is employed to modify biomolecules. This modification can enhance the properties of biomolecules for studies related to enzyme interactions or cellular processes.

Pharmaceutical Development

- The compound is utilized in the development of pharmaceutical intermediates. Its ability to form various derivatives makes it suitable for creating compounds with potential therapeutic effects.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is applied in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of tailored chemical products that meet specific industrial needs.

Case Study 1: Synthesis of Complex Organic Molecules

A research study demonstrated the use of this compound as a key intermediate in synthesizing a novel class of organic compounds. The study highlighted its efficiency in facilitating substitution reactions that led to high yields of desired products, showcasing its utility in organic synthesis.

Case Study 2: Pharmaceutical Intermediates

Another study focused on the role of this compound in developing intermediates for new pharmaceuticals targeting metabolic disorders. The compound's ability to undergo various chemical transformations was pivotal in optimizing synthetic routes for these intermediates.

Mechanism of Action

The mechanism of action of tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane involves its reactivity with various reagents. The iodine atom and the tert-butyldimethylsiloxy group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

tert-Butyl(3-iodopropoxy)dimethylsilane

- Molecular Formula : C₉H₂₁IOSi

- Molecular Weight : 300.256 g/mol

- Key Differences :

- Substituent: Contains a propoxy chain (C-O-C₃H₆I) instead of a propargyloxy group.

- Reactivity: Lacks the alkyne functionality, limiting its utility in click chemistry or alkyne-based couplings.

- Applications: Primarily used as a protecting group for alcohols or in nucleophilic substitution reactions due to the iodine substituent .

tert-Butyl(2-iodoethoxy)dimethylsilane

- Molecular Formula : C₈H₁₉IOSi

- Molecular Weight : 286.229 g/mol

- Key Differences :

tert-Butyl-(3-iodomethylbut-3-enyloxy)dimethylsilane

- Molecular Formula : C₁₀H₂₁IOSi

- Molecular Weight: Not explicitly reported, but estimated ~328.3 g/mol.

- Key Differences :

tert-Butyl-(2-iodovinyl)dimethylsilane

- Molecular Formula : C₈H₁₆ISi (estimated)

- Key Differences :

Structural and Functional Comparison Table

Reactivity Trends

- Iodine Position : Terminal iodides (e.g., propargyl or vinyl) exhibit higher reactivity in metal-catalyzed couplings than secondary or tertiary iodides (e.g., propoxy derivatives) .

Biological Activity

tert-butyl-(3-iodoprop-2-ynoxy)dimethylsilane (CAS No. 159009-86-6) is an organosilicon compound that has garnered attention for its potential biological applications. This article delves into its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C9H17IOSi

- Molecular Weight : 296.23 g/mol

- IUPAC Name : tert-butyl((3-iodoprop-2-yn-1-yl)oxy)dimethylsilane

- Purity : Typically available at 95% purity

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving iodinated alkynes and silyl ethers. A common method involves the reaction of tert-butyldimethylsilyl chloride with 3-iodoprop-2-yne in the presence of a base.

Research indicates that compounds containing iodine can exhibit biological activity due to their ability to interact with cellular components. The presence of the silane group may enhance the compound's stability and solubility in biological systems, potentially leading to increased bioavailability.

Anticancer Properties

A study highlighted the role of similar organosilanes as inhibitors of hypoxia-inducible factor 2 alpha (HIF-2α), which is implicated in cancer progression. Compounds structurally related to this compound have shown promise in inhibiting HIF-2α, suggesting that this compound may also possess anticancer properties .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for tert-butyl-(3-iodoprop-2-ynoxy)dimethylsilane, and what critical parameters ensure high yield?

The compound is typically synthesized via silylation of propargyl alcohol derivatives. A common method involves reacting 3-iodo-propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane or THF, using triethylamine (Et3N) as a base to scavenge HCl . Key parameters include:

Q. How does the iodine substituent influence the compound’s reactivity in substitution reactions?

The iodine atom acts as a superior leaving group compared to bromine or chlorine due to its lower electronegativity and larger atomic radius, facilitating nucleophilic substitutions (e.g., Suzuki couplings). For example, in palladium-catalyzed cross-couplings, iodine’s polarizability enhances oxidative addition to Pd(0), accelerating aryl-alkyne bond formation .

Q. What analytical techniques are most effective for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include the tert-butyl group (δ 0.9–1.1 ppm in <sup>1</sup>H; δ 18–25 ppm in <sup>13</sup>C) and the acetylenic proton (δ 2.5–3.0 ppm) .

- Mass spectrometry (HRMS) : The molecular ion [M+H]<sup>+</sup> at m/z 356.36 confirms the molecular formula C13H29IOSi .

- FT-IR : Stretching vibrations at ~2150 cm<sup>-1</sup> (C≡C) and ~1250 cm<sup>-1</sup> (Si-C) validate structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-couplings using this compound?

A comparative study (Table 1) highlights optimal conditions:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | DMF | 80 | 78 |

| PdCl2(dppf) | THF | 60 | 92 |

| Key factors: |

Q. What strategies resolve contradictions in reported yields for Sonogashira couplings involving this reagent?

Discrepancies often arise from iodide leaching or residual moisture. Systematic approaches include:

- Pre-activation of Pd catalysts with CuI to enhance turnover.

- Glovebox techniques to eliminate trace water/O2.

- Isotopic labeling (<sup>13</sup>C NMR) to track byproduct formation .

Q. How does the tert-butyl-dimethylsilyl (TBDMS) group affect stability in biological applications?

The TBDMS moiety improves metabolic stability by resisting esterase hydrolysis. In prostaglandin analogs (e.g., Example 9, ), it prolongs half-life in vitro (t1/2 > 24 hrs vs. 2 hrs for unprotected analogs). However, steric hindrance may reduce binding affinity to targets like LpxC (IC50 increases from 0.5 µM to 2.3 µM) .

Q. What advanced spectroscopic methods validate the compound’s role in cycloaddition reactions?

- DEPT-135 NMR : Confirms quaternary carbons in the silyl ether.

- X-ray crystallography : Resolves acetylenic bond angles (C≡C-I ≈ 178°), critical for predicting regioselectivity in [2+2] cycloadditions .

- Raman spectroscopy : Monitors reaction progress via C≡C peak intensity reduction .

Methodological Considerations

Q. What purification challenges arise from iodine’s volatility, and how are they mitigated?

Sublimation of iodine during rotary evaporation can reduce yields. Solutions:

Q. How is computational modeling used to predict substituent effects on reaction pathways?

DFT calculations (B3LYP/6-31G*) model transition states in Stille couplings, showing that iodine’s σ-hole interaction with Pd reduces activation energy (ΔG<sup>‡</sup> = 18.7 kcal/mol vs. 24.3 kcal/mol for Br analogs) .

Applications in Drug Development

Q. What role does this compound play in synthesizing kinase inhibitors?

It serves as a key intermediate in constructing alkyne-bearing pharmacophores. For example, in kinase X inhibitors (IC50 = 2.3 µM), the iodine atom enables late-stage functionalization via click chemistry (CuAAC) to append solubilizing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.